molecular formula C14H12ClNO4 B8752244 1-Chloro-2-(4-methoxybenzyloxy)-4-nitrobenzene

1-Chloro-2-(4-methoxybenzyloxy)-4-nitrobenzene

Cat. No.: B8752244
M. Wt: 293.70 g/mol
InChI Key: VRAMMFJOWAMGFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2-(4-methoxybenzyloxy)-4-nitrobenzene is a useful research compound. Its molecular formula is C14H12ClNO4 and its molecular weight is 293.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12ClNO4

Molecular Weight

293.70 g/mol

IUPAC Name

1-chloro-2-[(4-methoxyphenyl)methoxy]-4-nitrobenzene

InChI

InChI=1S/C14H12ClNO4/c1-19-12-5-2-10(3-6-12)9-20-14-8-11(16(17)18)4-7-13(14)15/h2-8H,9H2,1H3

InChI Key

VRAMMFJOWAMGFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-5-nitrophenol (10 g, 57.6 mmol) in acetonitrile (100 mL) was added potassium carbonate (11.7 g, 86 mmol) followed by 4-methoxy benzyl bromide (13.9 g, 69.1 mmol), at room temperature. The reaction mixture was stirred at room temperature for 18 h while monitoring by TLC. It was then filtered and the solid mass was washed with ethyl acetate (100 mL). The solvent was removed under reduced pressure and the residue was purified by column chromatography (60-120 mesh silica gel) using 2% MeOH in CHCl3 to give 1-chloro-2-(4-methoxybenzyloxy)-4-nitrobenzene (15 g, 89%) as a yellow solid. 1H NMR (400 MHz, CDCl3) δ ppm 7.85 (1H, s), 7.79 (1H, d, J=8.8 Hz), 7.53-7.51 (1H, d, J=8.4 Hz), 7.41-7.39 (2H, m), 6.95-6.87 (2H, m), 5.17 (2H, s), 3.82 (3H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step Two

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